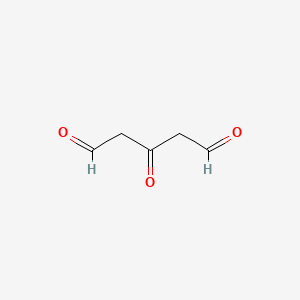

3-Oxopentanedial

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxopentanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-1-5(8)2-4-7/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMCSEDSANTCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866604 | |

| Record name | 3-Oxopentanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57011-17-3 | |

| Record name | 3-Oxoglutaraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxopentanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOGLUTARALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5225878359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Oxopentanedial

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanedial, also known as 3-oxoglutaraldehyde, is a dialdehyde containing a central ketone functional group. Its chemical structure suggests a high degree of reactivity, making it a molecule of interest for various chemical syntheses and potential biological applications. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with established principles of organic chemistry to offer a thorough theoretical framework for researchers.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. The majority of these data are computed values obtained from publicly available chemical databases, providing a solid theoretical foundation in the absence of extensive experimental validation.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57011-17-3 | PubChem[1] |

| Canonical SMILES | C(C=O)C(=O)CC=O | PubChem[1] |

| InChI | InChI=1S/C5H6O3/c6-3-1-5(8)2-4-7/h3-4H,1-2H2 | PubChem[1] |

| XLogP3-AA (Computed) | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

| Exact Mass (Computed) | 114.0317 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 51.2 Ų | PubChem[1] |

| Complexity (Computed) | 94.2 | PubChem[1] |

Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of two aldehyde functional groups and one ketone functional group.

Tautomerism: Similar to other aldehydes with α-hydrogens, this compound can undergo keto-enol tautomerism. The presence of the ketone and two aldehyde groups offers multiple possibilities for enolization, which can influence its reactivity in different chemical environments.

Reactivity with Amines: The aldehyde groups are highly electrophilic and are expected to react readily with primary and secondary amines to form imines (Schiff bases). This reactivity is analogous to that of glutaraldehyde, a well-known cross-linking agent. The bifunctional nature of this compound allows for the potential to cross-link molecules containing amine groups, such as proteins and peptides.

Figure 1: General reaction scheme of this compound with primary amines.

Stability: While specific stability data is unavailable, molecules with multiple carbonyl groups, particularly aldehydes, can be prone to oxidation and polymerization, especially in the presence of light, air, or catalytic impurities. It is advisable to store this compound under inert atmosphere and at low temperatures.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One potential approach involves the ozonolysis of a suitable cyclic precursor.

Proposed Experimental Protocol: Ozonolysis of 1,4-Cyclohexadien-3-one

-

Dissolution: Dissolve 1,4-cyclohexadien-3-one in a suitable solvent that is inert to ozone, such as dichloromethane or a mixture of dichloromethane and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn blue when excess ozone is present.

-

Quenching: Purge the solution with an inert gas, such as nitrogen or argon, to remove excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the solution at -78 °C and then allow the mixture to slowly warm to room temperature. This step cleaves the ozonide intermediate to yield the desired dialdehyde-ketone.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

Experimental spectroscopic data for this compound are not available. The following are predicted spectral features based on its chemical structure.

¹H NMR Spectroscopy:

-

Aldehydic Protons (-CHO): Expected to appear as a triplet in the downfield region, typically between δ 9-10 ppm. The coupling would be to the adjacent methylene protons.

-

Methylene Protons (-CH₂-): The four protons of the two methylene groups are chemically equivalent due to the symmetry of the molecule. They are adjacent to both a carbonyl group (ketone) and an aldehyde group. These protons are expected to appear as a doublet in the region of δ 2.5-3.5 ppm, coupled to the aldehydic protons.

¹³C NMR Spectroscopy:

-

Aldehyde Carbonyl Carbons (C=O): Expected to be the most downfield signals, in the range of δ 190-205 ppm.

-

Ketone Carbonyl Carbon (C=O): Also a downfield signal, typically in the range of δ 205-220 ppm.

-

Methylene Carbons (-CH₂-): Expected to appear in the range of δ 30-50 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretching (Aldehyde and Ketone): A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹. Due to the presence of three carbonyl groups, this band may be broad or show multiple overlapping peaks.

-

C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorption bands corresponding to the methylene C-H stretching will appear in the region of 2850-3000 cm⁻¹.

Potential Biological Activity and Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, based on its structural similarity to glutaraldehyde, a potent biocide and cross-linking agent, it is plausible that this compound could exhibit similar properties. Its ability to react with primary amines suggests potential applications in:

-

Bioconjugation and Cross-linking: As a homobifunctional cross-linker for proteins and other biomolecules.

-

Antimicrobial Agent: Potentially as a disinfectant or sterilant.

-

Drug Development: As a scaffold or intermediate in the synthesis of more complex bioactive molecules.

Further research is required to explore and validate these potential applications.

Conclusion

This compound is a reactive trifunctional carbonyl compound with potential for a variety of chemical applications. While experimental data on its properties are scarce, this guide provides a robust theoretical framework based on computed data and established chemical principles. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in the synthesis and characterization of this molecule. The potential for this compound as a cross-linking agent and in drug discovery warrants further investigation into its reactivity and biological activity.

References

Spectroscopic Profile of 3-Oxopentanedial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanedial, a dicarbonyl compound, presents significant interest in various chemical and biological studies due to its reactive nature. Understanding its structural and electronic properties is paramount for its application and for predicting its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic data generated through computational methods, alongside generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₅H₆O₃, Molecular Weight: 114.10 g/mol ).[1] These predictions are based on computational chemistry models and serve as a valuable reference in the absence of experimentally determined spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.75 | Triplet | 2H | H1, H5 (Aldehydic) |

| 3.50 | Singlet | 4H | H2, H4 (Methylene) |

Prediction Source: ChemDraw NMR Prediction

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 202.1 | C3 (Ketonic Carbonyl) |

| 198.5 | C1, C5 (Aldehydic Carbonyls) |

| 45.0 | C2, C4 (Methylene) |

Prediction Source: ChemDraw NMR Prediction

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 2750 - 2650 | Medium | C-H Stretch (Aldehyde) |

| 1725 | Strong | C=O Stretch (Ketone) |

| 1710 | Strong | C=O Stretch (Aldehyde) |

| 1420 | Medium | CH₂ Bend |

Prediction Source: Based on typical functional group absorption ranges.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 114 | 40 | [M]⁺ (Molecular Ion) |

| 85 | 60 | [M - CHO]⁺ |

| 57 | 100 | [M - CHO - CO]⁺ or [C₃H₅O]⁺ |

| 29 | 80 | [CHO]⁺ |

Prediction Source: Based on common fragmentation patterns for aldehydes and ketones.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and mass spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical to avoid interfering signals from the solvent itself.[2]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition: The sample is irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay (FID) is recorded.[4]

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then plotted as intensity versus chemical shift (in ppm).[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.[5]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

-

Instrument Setup: Place the sample holder in the beam path of the IR spectrometer.

-

Data Acquisition: An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.[6]

-

Data Processing: The instrument plots the percentage of transmittance or absorbance versus the wavenumber (in cm⁻¹), generating the IR spectrum.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).[7]

-

Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺).[8][9]

-

Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[8][9]

-

Detection: The separated ions are detected, and a signal is generated for each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. 3-Oxoglutaraldehyde | C5H6O3 | CID 15009279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Reactivity of 3-Oxoglutaraldehyde: An In-depth Technical Guide to its Presumed Reaction Mechanisms

Disclaimer: Direct experimental data on the reaction mechanisms of 3-oxoglutaraldehyde is exceptionally limited in publicly available scientific literature. This guide, therefore, presents a detailed overview of its presumed reactivity, drawing inferences from the well-documented chemistry of the structurally similar and widely studied dialdehyde, glutaraldehyde. The reaction mechanisms, experimental protocols, and quantitative data presented herein are extrapolations and should be viewed as a theoretical framework to guide future research into the specific reactivity of 3-oxoglutaraldehyde.

Introduction

3-Oxoglutaraldehyde, also known as 3-oxopentanedial, is a five-carbon dialdehyde containing a central ketone group.[1] Its structure suggests a high degree of reactivity, with two aldehyde functionalities available for various nucleophilic addition reactions, particularly with biological macromolecules. This technical guide provides a comprehensive exploration of the theoretical reaction mechanisms of 3-oxoglutaraldehyde, with a focus on its interactions with proteins. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the chemical biology of this intriguing molecule.

Core Physicochemical Properties

A foundational understanding of 3-oxoglutaraldehyde begins with its basic properties, which influence its reactivity and handling.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H6O3 | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| CAS Number | 57011-17-3 | [1] |

Presumed Reaction Mechanisms with Proteins

The primary mode of action of dialdehydes like 3-oxoglutaraldehyde in a biological context is their ability to cross-link proteins. This occurs through reactions with nucleophilic amino acid side chains. The presence of the central ketone in 3-oxoglutaraldehyde may influence the kinetics and stability of the resulting adducts compared to glutaraldehyde.

Reaction with Primary Amines (Lysine Residues)

The ε-amino group of lysine residues is a primary target for aldehyde reactions. The initial reaction is expected to be the formation of a Schiff base, which can then undergo further reactions to form stable cross-links.

Following the initial Schiff base formation, a second lysine residue can react with the remaining aldehyde group, leading to an intra- or intermolecular protein cross-link.

Reaction with Guanidinium Groups (Arginine Residues)

While less reactive than primary amines, the guanidinium group of arginine can also react with aldehydes, particularly under specific pH conditions. This reaction can lead to the formation of dihydroxy-imidazolidine derivatives.

Experimental Protocols for Studying 3-Oxoglutaraldehyde Reactions

The following are detailed, albeit theoretical, experimental protocols for investigating the reactions of 3-oxoglutaraldehyde, based on established methods for glutaraldehyde.

Protein Cross-Linking Assay

Objective: To determine the cross-linking efficiency of 3-oxoglutaraldehyde with a model protein.

Materials:

-

Model Protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4

-

3-Oxoglutaraldehyde solution (1% w/v in water)

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) apparatus and reagents

-

Coomassie Brilliant Blue staining solution

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Set up a series of reactions by mixing 90 µL of the BSA solution with 10 µL of serially diluted 3-oxoglutaraldehyde (final concentrations ranging from 0.01% to 0.5%).

-

Incubate the reactions at room temperature for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).

-

Stop the reaction by adding 10 µL of the quenching solution.

-

Prepare samples for SDS-PAGE by mixing with loading buffer and heating at 95°C for 5 minutes.

-

Run the samples on a 10% polyacrylamide gel.

-

Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.

-

Analyze the gel for the appearance of higher molecular weight bands, indicative of protein cross-linking (dimers, trimers, etc.).

Identification of Adducts by Mass Spectrometry

Objective: To identify the specific amino acid residues modified by 3-oxoglutaraldehyde and the mass of the adducts.

Materials:

-

Model protein (e.g., Lysozyme)

-

3-Oxoglutaraldehyde

-

Trypsin (for enzymatic digestion)

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

React the model protein with 3-oxoglutaraldehyde as described in the cross-linking assay.

-

Quench the reaction and remove excess reagents by dialysis or buffer exchange.

-

Reduce and alkylate the protein to break disulfide bonds.

-

Digest the protein with trypsin overnight at 37°C.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, specifying variable modifications on lysine and arginine residues corresponding to the addition of 3-oxoglutaraldehyde (e.g., a mass shift of 114.03 Da for the intact molecule, or other values for dehydrated or cyclized adducts).

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Hypothetical Cross-Linking Efficiency of 3-Oxoglutaraldehyde with BSA

| 3-Oxoglutaraldehyde Conc. (%) | Incubation Time (min) | % Monomer Remaining | % Dimer Formation |

| 0.05 | 15 | 85 | 12 |

| 0.05 | 30 | 72 | 25 |

| 0.1 | 15 | 65 | 30 |

| 0.1 | 30 | 45 | 48 |

Table 2: Hypothetical Mass Spectrometry Adducts on Lysozyme

| Peptide Sequence | Modified Residue | Observed Mass Shift (Da) | Putative Adduct Structure |

| K.DLGR.A | Lysine (K) | +96.02 | Dehydrated Schiff Base |

| R.GEYSLGN.W | Arginine (R) | +114.03 | Intact 3-Oxoglutaraldehyde Adduct |

| K.VFGR.C | Lysine (K) | +192.04 | Inter-peptide cross-link |

Signaling Pathways and Logical Relationships

The interaction of 3-oxoglutaraldehyde with cellular proteins could potentially trigger various signaling pathways, primarily related to cellular stress and damage.

Conclusion and Future Directions

While 3-oxoglutaraldehyde remains a largely uncharacterized molecule, its structural features suggest a potent reactivity towards biological nucleophiles. The theoretical framework presented in this guide, based on the known chemistry of glutaraldehyde, offers a starting point for empirical investigation. Future research should focus on the synthesis of pure 3-oxoglutaraldehyde, followed by systematic studies of its reaction kinetics and product formation with model peptides and proteins. Advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will be crucial in elucidating the precise structures of the adducts formed. Understanding the unique reactivity conferred by the central ketone group will be key to unlocking the potential applications of 3-oxoglutaraldehyde in areas such as bioconjugation, material science, and as a probe for cellular processes. The toxicological profile of 3-oxoglutaraldehyde also warrants thorough investigation to assess its potential risks in biological systems.

References

In-Depth Technical Guide to the Synthesis and Application of 3-Oxopentanedial Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-oxopentanedial derivatives, focusing on methods involving the oxidative cleavage of substituted cyclopentene precursors. It details experimental protocols for key synthetic steps and presents quantitative data for the synthesized compounds. Furthermore, this guide explores the applications of these derivatives in drug development as enzyme inhibitors and in biotechnology as protein cross-linking agents. The underlying mechanisms of action and experimental workflows are illustrated through detailed diagrams.

Introduction

This compound, also known as 3-oxoglutaraldehyde, and its derivatives are bifunctional molecules characterized by a five-carbon backbone containing two aldehyde groups and a central ketone. This structural motif imparts a high degree of reactivity, making these compounds valuable intermediates in organic synthesis and versatile agents in various biochemical applications. Their ability to react with nucleophiles, particularly amino groups, forms the basis of their utility as cross-linking agents and as potential modulators of biological processes. This guide will focus on the synthesis of substituted this compound derivatives, which allows for the fine-tuning of their chemical and biological properties.

Synthetic Methodologies

The primary and most effective route for the synthesis of this compound derivatives involves a two-step process commencing with a substituted cyclopentene. This method offers a high degree of control over the final product's structure.

Step 1: Dihydroxylation of Substituted Cyclopentenes

The initial step is the dihydroxylation of a 3-substituted cyclopentene to yield the corresponding cis-1,2-diol. This reaction is typically achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).

Step 2: Oxidative Cleavage of 1,2-Diols

The subsequent step involves the oxidative cleavage of the carbon-carbon bond of the 1,2-diol to generate the target dialdehyde. A common and efficient reagent for this transformation is sodium periodate (NaIO₄).[1][2] This reaction is generally clean and proceeds in high yield under mild conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of cis-3-Methylcyclopentane-1,2-diol

-

Materials: 3-Methylcyclopentene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (4% in water), acetone, water, sodium sulfite.

-

Procedure:

-

To a stirred solution of 3-methylcyclopentene (1.0 eq) in a 10:1 mixture of acetone and water, N-methylmorpholine N-oxide (1.2 eq) is added.

-

A catalytic amount of osmium tetroxide solution (0.02 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite and stirred for 30 minutes.

-

The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford cis-3-methylcyclopentane-1,2-diol.

-

Protocol 2: Synthesis of 2-Methyl-3-oxopentanedial

-

Materials: cis-3-Methylcyclopentane-1,2-diol, sodium periodate (NaIO₄), tetrahydrofuran (THF), water.

-

Procedure:

-

The cis-3-methylcyclopentane-1,2-diol (1.0 eq) is dissolved in a 3:1 mixture of THF and water.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium periodate (1.1 eq) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and carefully concentrated under reduced pressure to yield 2-methyl-3-oxopentanedial. Due to the reactive nature of the product, it is often used immediately in subsequent steps without extensive purification.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a representative this compound derivative, 2-methyl-3-oxopentanedial.

| Step | Reactant | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1. Dihydroxylation | 3-Methylcyclopentene | cis-3-Methylcyclopentane-1,2-diol | OsO₄ (cat.), NMO | Acetone/Water | 18 | RT | 85-95 |

| 2. Oxidative Cleavage | cis-3-Methylcyclopentane-1,2-diol | 2-Methyl-3-oxopentanedial | NaIO₄ | THF/Water | 1.5 | 0 | 90-98 |

Applications

Drug Development: Enzyme Inhibition

Derivatives of this compound are structurally similar to 2-oxoglutarate and can act as competitive inhibitors of 2-oxoglutarate-dependent oxygenases.[3] These enzymes play crucial roles in various cellular processes, including hypoxia response and epigenetic regulation, making them attractive targets for drug development.[3]

For instance, substituted 2-oxoglutarate derivatives have been shown to selectively inhibit enzymes like Factor-Inhibiting HIF (FIH) and Aspartyl/Asparaginyl-β-Hydroxylase (AspH).[3] The nature and position of the substituent on the backbone can significantly influence the inhibitory potency and selectivity.[3] For example, a propyl group at the C3 position of 2-oxoglutarate results in potent inhibition of FIH.[3]

Biotechnology: Protein Cross-Linking

The dialdehyde functionality of this compound derivatives allows them to react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form Schiff bases. This reaction can occur intramolecularly or intermolecularly, leading to the formation of stable cross-links that can enhance the mechanical and thermal stability of protein-based biomaterials like collagen.[4] The presence of a substituent on the carbon backbone can modulate the flexibility and reactivity of the cross-linking agent.

Conclusion

The synthesis of this compound derivatives via the oxidative cleavage of substituted cyclopentene-1,2-diols is a robust and versatile method for accessing a range of tailored bifunctional molecules. These compounds show significant promise in both drug development, as exemplified by their potential as enzyme inhibitors, and in biotechnology as effective protein cross-linking agents. The ability to introduce substituents onto the carbon backbone provides a powerful tool for modulating their activity and properties, opening up new avenues for research and application in these fields. Further investigation into the structure-activity relationships of these derivatives is warranted to fully exploit their potential.

References

- 1. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen Cross-Linking: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 3-Oxoglutaraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoglutaraldehyde, also known as α-ketoglutaric semialdehyde, is a reactive dialdehyde with significant potential as a building block in chemical synthesis and as a cross-linking agent. Its enzymatic synthesis offers a promising green alternative to traditional chemical methods, providing high specificity and milder reaction conditions. This technical guide provides an in-depth overview of the enzymatic pathways for 3-oxoglutaraldehyde synthesis, focusing on the well-characterized hydroxyproline catabolic pathway in Pseudomonas. Detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of the metabolic and experimental workflows are presented to facilitate research and development in this area.

Introduction to 3-Oxoglutaraldehyde

3-Oxoglutaraldehyde is a five-carbon dialdehyde with the chemical formula C₅H₆O₃. Its two aldehyde groups and a central ketone confer high reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and a potent agent for cross-linking proteins and other biomolecules. The enzymatic production of 3-oxoglutaraldehyde is primarily associated with amino acid metabolism, where it appears as a key intermediate.

Enzymatic Synthesis Routes for 3-Oxoglutaraldehyde

The most well-documented enzymatic route for the production of 3-oxoglutaraldehyde is through the degradation of hydroxyproline, particularly in bacteria of the Pseudomonas genus. This pathway involves a series of enzymatic reactions that convert hydroxyproline to 3-oxoglutaraldehyde, which is then typically further metabolized.

The Hydroxyproline Catabolic Pathway

In Pseudomonas, the degradation of L-hydroxyproline to 3-oxoglutaraldehyde proceeds through the following enzymatic steps:

-

L-Hydroxyproline Dehydrogenase: This enzyme is not directly involved in the final synthesis step but is part of the upstream pathway.

-

Δ¹-Pyrroline-4-hydroxy-2-carboxylate Deaminase: This enzyme catalyzes the conversion of Δ¹-pyrroline-4-hydroxy-2-carboxylate to α-ketoglutaric semialdehyde (3-oxoglutaraldehyde).

Another significant enzyme often associated with 3-oxoglutaraldehyde is α-ketoglutaric semialdehyde dehydrogenase (KGSADH) . This enzyme primarily catalyzes the oxidation of 3-oxoglutaraldehyde to α-ketoglutarate, representing a degradative step. However, understanding its kinetics and substrate specificity is crucial for controlling the accumulation of 3-oxoglutaraldehyde in a potential bioprocess. KGSADH has been identified and characterized in various microorganisms, including Azospirillum brasilense and Bacillus subtilis. While the forward reaction (degradation) is favored, under specific equilibrium conditions, the reverse reaction could theoretically contribute to synthesis, although this is not the primary route.

Key Enzymes in 3-Oxoglutaraldehyde Metabolism

The enzymatic synthesis and subsequent conversion of 3-oxoglutaraldehyde are governed by specific enzymes. The kinetic properties of these enzymes are critical for designing efficient biocatalytic processes.

| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor | Vmax (μmol/min/mg) | KM (μM) | Reference(s) |

| α-Ketoglutaric Semialdehyde Dehydrogenase | Bacillus subtilis | α-Ketoglutaric semialdehyde, NADP⁺, H₂O | α-Ketoglutarate, NADPH, H⁺ | NADP⁺ | 1.05 | 2.8 | [1] |

| α-Ketoglutaric Semialdehyde Dehydrogenase | Bacillus subtilis | α-Ketoglutaric semialdehyde, NAD⁺, H₂O | α-Ketoglutarate, NADH, H⁺ | NAD⁺ | 1.14 | 10.4 | [1] |

| α-Ketoglutaric Semialdehyde Dehydrogenase | Azospirillum brasilense | α-Ketoglutaric semialdehyde, NAD⁺ | α-Ketoglutarate, NADH | NAD⁺ | High activity | N/A | [2] |

N/A: Data not available in the cited literature.

Experimental Protocols

Expression and Purification of Recombinant α-Ketoglutaric Semialdehyde Dehydrogenase (KGSADH)

This protocol is a general guideline based on methods for similar aldehyde dehydrogenases.

1. Gene Cloning and Expression Vector Construction:

- Synthesize the gene encoding KGSADH from the desired organism (e.g., Bacillus subtilis or Azospirillum brasilense) with codon optimization for E. coli expression.

- Clone the synthesized gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for affinity purification.

- Transform the constructed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

- Verify the purity and size of the protein by SDS-PAGE.

Enzymatic Assay for α-Ketoglutaric Semialdehyde Dehydrogenase (KGSADH)

This assay measures the oxidation of 3-oxoglutaraldehyde (α-ketoglutaric semialdehyde).

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.2)

- 1 mM NAD⁺ or NADP⁺

- 1 mM α-ketoglutaric semialdehyde

- Purified KGSADH enzyme (concentration to be optimized)

2. Assay Procedure:

- Pre-incubate the reaction mixture (without the substrate) at the desired temperature (e.g., 25°C) for 5 minutes.

- Initiate the reaction by adding α-ketoglutaric semialdehyde.

- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH (ε = 6220 M⁻¹cm⁻¹).

- Calculate the enzyme activity based on the initial rate of the reaction. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH or NADPH per minute under the specified conditions.

Visualizations

Metabolic Pathway of 3-Oxoglutaraldehyde Synthesis and Degradation

Caption: Metabolic pathway showing the synthesis of 3-oxoglutaraldehyde from hydroxyproline and its subsequent degradation.

Experimental Workflow for Enzymatic Synthesis

Caption: General experimental workflow for the production and characterization of enzymes for 3-oxoglutaraldehyde synthesis.

References

Computational Insights into the Structural Landscape of 3-Oxopentanedial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanedial, a dicarbonyl compound, presents a fascinating case for computational analysis due to its structural flexibility, tautomeric possibilities, and potential for biological activity. Understanding its conformational landscape and the energetic favorability of its different forms is crucial for applications in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the structure of this compound. It details the theoretical basis for these studies, presents illustrative data in a structured format, and outlines the workflows involved in such computational investigations.

Introduction

This compound, also known as 3-oxoglutaraldehyde, is a five-carbon dialdehyde with a central ketone group.[1] Its structure is characterized by the presence of multiple rotatable bonds and acidic protons, which gives rise to a complex conformational and tautomeric landscape. Computational chemistry provides a powerful lens through which to explore this landscape, offering insights into the relative stabilities of different isomers and conformers that are often difficult to obtain through experimental methods alone.

The study of related dicarbonyl compounds, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives and β-diketones, has demonstrated the utility of computational approaches in understanding their structure-activity relationships.[2][3] These studies often employ Density Functional Theory (DFT) and other high-level computational methods to predict molecular geometries, vibrational frequencies, and electronic properties.[3][4] This guide will extrapolate from these established methodologies to provide a framework for the computational study of this compound.

Tautomerism of this compound

One of the key structural features of this compound is its potential to exist in multiple tautomeric forms. The presence of α-hydrogens adjacent to the carbonyl groups allows for keto-enol tautomerism. The principal tautomeric forms are the keto form and various enol forms.

A logical workflow for investigating the tautomerism of this compound is presented below.

Illustrative Relative Energies of Tautomers

The relative stability of tautomers can be quantified by calculating their electronic energies. The following table presents hypothetical data for the relative energies of the keto and a possible enol form of this compound in the gas phase and in a polar solvent, illustrating that polar solvents can stabilize the more polar tautomer.[3]

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |

| Keto Form | 0.00 | 0.00 |

| Enol Form 1 | +2.5 | +1.8 |

| Enol Form 2 | +3.1 | +2.2 |

Conformational Analysis

The presence of several single bonds in this compound allows for a variety of spatial arrangements, or conformations. A thorough conformational analysis is essential to identify the low-energy structures that are most likely to be populated at room temperature.

An experimental and computational workflow for conformational analysis is depicted below.

Illustrative Geometrical Parameters of a Low-Energy Conformer

Computational methods can provide precise information about the geometry of the most stable conformers. The following table shows hypothetical bond lengths and dihedral angles for a plausible low-energy conformer of the keto form of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| C1-C2 Bond Length | 1.52 Å |

| C2-C3 Bond Length | 1.53 Å |

| C3=O Bond Length | 1.22 Å |

| O=C1-C2-C3 Dihedral Angle | 175° |

| C1-C2-C3-C4 Dihedral Angle | 65° |

Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For this compound, this includes vibrational (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Analysis

Frequency calculations not only confirm that an optimized structure is a true minimum on the potential energy surface but also provide theoretical vibrational spectra. These can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

The following table provides an example of calculated and hypothetical experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (aldehyde) stretch | 1735 | 1720 |

| C=O (ketone) stretch | 1718 | 1705 |

| C-H (aldehyde) stretch | 2820, 2720 | 2815, 2715 |

NMR Spectroscopy

The prediction of NMR chemical shifts and coupling constants can aid in the structural elucidation of this compound and its conformers. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Experimental Protocols for Computational Studies

The following outlines a general protocol for the computational analysis of this compound.

5.1. Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

-

GaussView, Avogadro, or other molecular visualization software.

5.2. Methodology for Tautomer and Conformer Analysis:

-

Structure Building: The initial 3D structures of the keto and enol tautomers of this compound are built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers for each tautomer.

-

DFT Optimization: The geometries of the lowest energy conformers are then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Solvation Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Analysis of Results: The relative energies (electronic and Gibbs free energies) of all stable tautomers and conformers are compared to determine their relative populations. Geometrical parameters and predicted spectroscopic data are analyzed and compared with any available experimental data.

Conclusion

Computational studies provide an indispensable framework for understanding the complex structural chemistry of this compound. Through the systematic application of methods like DFT, it is possible to explore its tautomeric and conformational landscapes, predict its spectroscopic properties, and gain insights that are critical for its potential applications in drug development and other scientific fields. The workflows and illustrative data presented in this guide offer a comprehensive starting point for researchers interested in the computational investigation of this and related molecules.

References

- 1. 3-Oxoglutaraldehyde | C5H6O3 | CID 15009279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 3-Oxopentanedial

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

3-Oxopentanedial is a dicarbonyl compound with potential applications in chemical synthesis and as a crosslinking agent. Due to its reactive nature, it is crucial to understand its physical and chemical properties for safe handling and use.

| Property | Value | Source |

| Synonyms | 3-Oxoglutaraldehyde, Pentanedial, 3-oxo- | [1] |

| CAS Number | 57011-17-3 | [1][2] |

| Molecular Formula | C5H6O3 | [1][2] |

| Molecular Weight | 114.10 g/mol | [1][2] |

| Appearance | Not explicitly available; likely a liquid. | |

| Solubility | Not explicitly available; likely soluble in water and organic solvents. | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Vapor Pressure | Not available | |

| Density | Not available |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, its structural similarity to other short-chain aldehydes, such as glutaraldehyde, suggests that it should be handled as a hazardous substance. The primary hazards are expected to be:

-

Acute Toxicity: Harmful if swallowed or inhaled.[3] May cause respiratory irritation.[3][4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4] Prolonged contact may lead to severe burns.[3]

-

Eye Damage/Irritation: Causes serious eye irritation, potentially leading to severe damage.[3][4]

-

Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3]

Note: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be treated with the utmost caution, assuming a high degree of toxicity.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times.[5]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[5] In case of a significant risk of splashing, full-body protection may be necessary.

-

Respiratory Protection: All work should be conducted in a well-ventilated fume hood. If there is a risk of generating aerosols or vapors, a respirator with an appropriate cartridge may be required.[5]

3.2. Engineering Controls

-

Work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Handling Procedures

-

Avoid all direct contact with the substance.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.[4]

-

Use only non-sparking tools, especially if the compound is determined to be flammable.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

3.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Accidental Release and First Aid Measures

4.1. Accidental Release

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify environmental health and safety personnel.

4.2. First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of this compound are not widely published. The following represents a generalized workflow that would require optimization and stringent safety oversight.

5.1. General Synthesis Workflow

The synthesis of dicarbonyl compounds can be complex and may involve hazardous reagents and intermediates. A potential synthetic route could involve the oxidation of a suitable precursor.

Caption: Generalized workflow for the synthesis of this compound.

5.2. Hypothetical Crosslinking Experiment Workflow

Given its structure, this compound could be used as a crosslinking agent for proteins or other macromolecules.

Caption: Hypothetical workflow for a macromolecule crosslinking experiment.

Biological Pathways and Signaling

There is currently no specific information available in the searched literature regarding the biological activity of this compound or the signaling pathways it may affect. As a reactive dialdehyde, it is plausible that it could interact with various biological macromolecules, potentially leading to cytotoxicity through mechanisms such as protein crosslinking and DNA damage. However, without experimental data, any discussion of its effects on signaling pathways would be purely speculative.

The following diagram illustrates a general, hypothetical mechanism by which a reactive aldehyde could induce cellular stress pathways.

Caption: Hypothetical mechanism of cellular stress induced by a reactive aldehyde.

Disposal Considerations

Waste material should be treated as hazardous. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the latest safety and regulatory guidelines.

References

Methodological & Application

3-Oxoglutaraldehyde: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoglutaraldehyde, a dicarbonyl compound featuring both aldehyde and ketone functionalities, presents a unique and versatile scaffold for organic synthesis. Its reactive nature allows for a variety of transformations, making it a potentially valuable, yet underutilized, building block for the construction of complex molecules, particularly heterocyclic systems of medicinal interest. This document provides an overview of proposed applications and detailed protocols for the use of 3-oxoglutaraldehyde in the synthesis of pyridines and pyrimidines, drawing upon established methodologies for related dicarbonyl compounds.

Proposed Applications in Heterocyclic Synthesis

The presence of 1,5-dicarbonyl and β-keto-aldehyde moieties within 3-oxoglutaraldehyde makes it an ideal candidate for classical cyclocondensation reactions to form six-membered heterocyclic rings.

Synthesis of Substituted Pyridines

The Hantzsch pyridine synthesis and related methodologies offer a direct route to substituted pyridines from 1,5-dicarbonyl compounds. By reacting 3-oxoglutaraldehyde with an enamine and an ammonia source, a dihydropyridine intermediate can be formed, which is subsequently oxidized to the corresponding pyridine. This approach allows for the introduction of diverse substituents on the pyridine ring, a common motif in pharmaceuticals.

Synthesis of Functionalized Pyrimidines

Drawing analogy from the reactions of 1,3-dicarbonyl compounds, the β-keto-aldehyde functionality in 3-oxoglutaraldehyde can be exploited for the synthesis of pyrimidines. The reaction with urea or its derivatives, in a manner similar to the Biginelli reaction, is expected to yield dihydropyrimidinones, which are valuable scaffolds in drug discovery.

Experimental Protocols

The following are proposed, representative protocols for the application of 3-oxoglutaraldehyde in heterocyclic synthesis. These protocols are based on well-established procedures for similar dicarbonyl compounds and may require optimization for 3-oxoglutaraldehyde.

Protocol 1: Synthesis of a Substituted Pyridine via Hantzsch-type Reaction

This protocol describes the proposed synthesis of a pyridine derivative from 3-oxoglutaraldehyde, an enamine, and an ammonia source, followed by oxidation.

Materials:

-

3-Oxoglutaraldehyde

-

Ethyl 3-aminocrotonate (enamine)

-

Ammonium hydroxide (ammonia source)

-

Ethanol (solvent)

-

Copper(II) nitrate (oxidizing agent)

-

Glacial acetic acid (solvent for oxidation)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 3-oxoglutaraldehyde (1.0 eq) and ethyl 3-aminocrotonate (1.1 eq) in ethanol.

-

Add ammonium hydroxide (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Oxidation: Dissolve the crude dihydropyridine intermediate in glacial acetic acid.

-

Add a solution of copper(II) nitrate (1.2 eq) in glacial acetic acid dropwise to the mixture.

-

Stir the reaction at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight (g) |

| 3-Oxoglutaraldehyde | 1.0 | 114.10 | 10 | 1.14 |

| Ethyl 3-aminocrotonate | 1.1 | 129.16 | 11 | 1.42 |

| Ammonium hydroxide (28%) | 1.5 | 35.05 | 15 | 0.53 |

| Copper(II) nitrate | 1.2 | 187.56 | 12 | 2.25 |

| Product | (Varies) | |||

| Yield (%) | ~60-70 | |||

| Reaction Time (h) | 6-9 | |||

| Temperature (°C) | Reflux, RT |

Protocol 2: Synthesis of a Dihydropyrimidinone via Biginelli-type Reaction

This protocol outlines the proposed synthesis of a dihydropyrimidinone derivative from 3-oxoglutaraldehyde and urea.

Materials:

-

3-Oxoglutaraldehyde

-

Urea

-

Ethanol (solvent)

-

Hydrochloric acid (catalyst)

Procedure:

-

In a round-bottom flask, combine 3-oxoglutaraldehyde (1.0 eq) and urea (1.2 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

-

Filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight (g) |

| 3-Oxoglutaraldehyde | 1.0 | 114.10 | 10 | 1.14 |

| Urea | 1.2 | 60.06 | 12 | 0.72 |

| Product | (Varies) | |||

| Yield (%) | ~50-65 | |||

| Reaction Time (h) | 8-12 | |||

| Temperature (°C) | Reflux |

Visualizations

Reaction Mechanism: Hantzsch-type Pyridine Synthesis

Caption: Proposed mechanism for Hantzsch-type pyridine synthesis.

Experimental Workflow: Pyridine Synthesis

Caption: Experimental workflow for pyridine synthesis.

Conclusion

While direct literature precedents for the use of 3-oxoglutaraldehyde in organic synthesis are limited, its structural features strongly suggest its utility as a precursor for valuable heterocyclic compounds. The protocols and reaction schemes presented here provide a foundation for researchers to explore the synthetic potential of this versatile dicarbonyl compound. Further investigation and optimization of reaction conditions are necessary to fully realize the applicability of 3-oxoglutaraldehyde in the synthesis of novel molecules for drug discovery and development.

Application Notes and Protocols: 3-Oxopentanedial as a Crosslinking Agent

Introduction

3-Oxopentanedial, also known as 3-oxoglutaraldehyde, is a dicarbonyl compound featuring two aldehyde functional groups and a central ketone. In principle, its structure suggests potential as a crosslinking agent, capable of forming covalent bonds with functional groups on proteins and other biomolecules. However, a comprehensive review of the scientific literature reveals a significant lack of specific data on the use of this compound for this purpose. There are no established protocols, quantitative performance data, or specific applications documented for this particular compound as a crosslinking agent in research or drug development.

This document, therefore, provides a theoretical framework for the use of a generic dialdehyde as a crosslinking agent, based on the known reactivity of similar compounds like glutaraldehyde and dialdehyde starch.[1][2][3] The protocols and mechanisms described below are generalized and would require empirical validation and optimization for any specific application of this compound.

General Principles of Dialdehyde Crosslinking

Dialdehydes are a class of chemical crosslinkers that react primarily with primary amino groups (-NH2) present in biomolecules, most notably the side chains of lysine residues in proteins.[4] The fundamental reaction involves the formation of a Schiff base, an imine linkage, between the aldehyde group of the crosslinker and the amino group of the biomolecule.[4] Because dialdehydes possess two such reactive groups, they can form a bridge between two different molecules or within the same molecule, leading to intermolecular or intramolecular crosslinks, respectively.

Hypothetical Crosslinking Mechanism of this compound

The proposed mechanism for this compound as a crosslinking agent would involve a two-step reaction with primary amines. Each of the two aldehyde groups can react with an amino group to form a Schiff base. The central ketone group is generally less reactive towards amines than the terminal aldehydes.

Caption: Hypothetical reaction mechanism of this compound with protein amino groups.

General Experimental Protocol for Protein Crosslinking using a Dialdehyde Agent

The following is a generalized protocol that would need to be adapted and optimized for the specific biomolecules and application.

Materials:

-

Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound solution (concentration to be determined empirically)

-

Quenching solution (e.g., Tris buffer or glycine solution)

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. The optimal protein concentration will depend on the specific interaction being studied and should be determined experimentally.

-

Crosslinker Addition: Add the this compound solution to the protein solution. The final concentration of the crosslinker should be optimized to achieve the desired degree of crosslinking without causing excessive protein precipitation. A typical starting point would be a molar excess of the crosslinker over the protein.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The incubation time is a critical parameter that needs to be optimized.

-

Quenching: Stop the crosslinking reaction by adding a quenching solution. The primary amines in the quenching solution will react with any excess, unreacted aldehyde groups on the crosslinker.

-

Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry to determine the extent of crosslinking and identify the crosslinked species.

Experimental Workflow

Caption: General workflow for a protein crosslinking experiment using a dialdehyde.

Quantitative Data Summary

As there is no published data on the use of this compound as a crosslinking agent, a table summarizing quantitative data cannot be provided. For a novel crosslinking agent, key parameters to quantify would include:

-

Crosslinking Efficiency: The percentage of the target protein that is successfully crosslinked under specific conditions.

-

Optimal Concentration: The concentration of the crosslinker that provides the highest yield of the desired crosslinked product with minimal non-specific modifications or protein aggregation.

-

Reaction Kinetics: The rate of the crosslinking reaction at different temperatures and reactant concentrations.

-

Specificity: The degree to which the crosslinker reacts with the intended target molecules versus off-target molecules.

Table 1: Hypothetical Data Table for Crosslinking Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| This compound (mM) | 1 | 5 | 10 |

| Incubation Time (min) | 30 | 30 | 30 |

| Temperature (°C) | 25 | 25 | 25 |

| Crosslinking Efficiency (%) | TBD | TBD | TBD |

| Protein Aggregation (%) | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Applications in Drug Development

While there are no specific examples for this compound, dialdehyde crosslinkers, in general, could have potential applications in drug development, including:

-

Stabilization of Protein-Protein Interactions: To study transient or weak interactions between a drug target and its binding partner.

-

Antibody-Drug Conjugate (ADC) Development: As a potential linker to conjugate a cytotoxic drug to an antibody, although stability in biological systems would be a critical concern.

-

Biomaterial and Hydrogel Formulation: For the development of controlled-release drug delivery systems.[5]

Conclusion and Future Directions

This compound possesses the chemical functionalities of a potential crosslinking agent. However, the absence of any published research on its application in this context means that its utility, efficiency, and biocompatibility are unknown. Researchers and drug development professionals interested in using this compound would need to undertake foundational research to characterize its reactivity, optimize reaction conditions, and assess its suitability for their specific applications. This would involve systematic studies to determine the parameters outlined in the hypothetical data table and to compare its performance against established crosslinking agents.

References

- 1. Dialdehyde Starch as a Cross-Linking Agent Modifying Fish Collagen Film Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Aldehyde-Functionalized Crosslinkers on the Property of Chitosan Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Oxopentanedial in Bioconjugation: A Theoretical Framework and Practical Guidance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanedial, also known as 3-oxoglutaraldehyde, is a bifunctional molecule featuring two aldehyde groups and a central ketone. While specific applications of this compound in bioconjugation are not extensively documented in publicly available literature, its structural similarity to well-established crosslinkers like glutaraldehyde suggests its potential as a valuable tool for covalently linking biomolecules. This document provides a theoretical framework for the application of this compound in bioconjugation, drawing analogies from the known reactivity of other dialdehydes. The protocols and data presented herein are based on established principles of aldehyde-based bioconjugation and should be considered as a starting point for experimental design and optimization.

The primary reactive targets for dialdehydes in bioconjugation are the primary amino groups of lysine residues and the N-terminus of proteins. The reaction proceeds via the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine. The presence of a central ketone group in this compound may influence the reactivity and stability of the resulting conjugate, potentially offering unique advantages over simpler dialdehydes.

Potential Applications

Based on the reactivity of its aldehyde functional groups, this compound could theoretically be employed in a variety of bioconjugation applications, including:

-

Protein Crosslinking: For studying protein-protein interactions, stabilizing protein complexes, or creating protein oligomers.

-

Enzyme Immobilization: To enhance the stability and reusability of enzymes for industrial applications.

-

Antibody-Drug Conjugate (ADC) Development: As a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy, although stability in physiological conditions would need thorough investigation.

-

Hydrogel Formation: For creating biocompatible hydrogels for tissue engineering and drug delivery applications.

-

Surface Modification: To immobilize proteins or other biomolecules onto surfaces for biosensors and other diagnostic assays.

Reaction Mechanism

The proposed reaction of this compound with primary amines on a protein, such as the ε-amino group of a lysine residue, is depicted below. The reaction involves the formation of an initial Schiff base, which can then be reduced to form a stable secondary amine linkage.

Caption: Proposed reaction of this compound with a primary amine on a protein.

Experimental Protocols

The following are generalized protocols for protein crosslinking and immobilization using a dialdehyde linker, adapted for the hypothetical use of this compound. Note: These protocols are starting points and require optimization for specific applications.

Protocol 1: Intermolecular Crosslinking of Proteins

Objective: To covalently link two or more protein molecules.

Materials:

-

Protein of interest (in amine-free buffer, e.g., PBS or HEPES)

-

This compound solution (freshly prepared)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5-8.0)

Procedure:

-

Protein Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Crosslinking Reaction: Add a freshly prepared solution of this compound to the protein solution. The final concentration of the dialdehyde should be optimized, but a starting point could be a 10-50 fold molar excess over the protein.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-120 minutes. The optimal time should be determined experimentally.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume the excess this compound.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 2: Protein Immobilization on an Amine-Functionalized Surface

Objective: To covalently attach a protein to a solid support.

Materials:

-

Amine-functionalized solid support (e.g., beads, plate)

-

Protein of interest

-

This compound solution

-

Activation buffer (e.g., PBS, pH 7.4)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

Procedure:

-

Surface Activation: Wash the amine-functionalized support with the activation buffer. Add a solution of this compound (e.g., 1-5% in activation buffer) and incubate for 1-2 hours at room temperature to activate the surface with aldehyde groups.

-

Washing: Wash the support thoroughly with the coupling buffer to remove excess this compound.

-

Protein Coupling: Add the protein solution (in coupling buffer) to the activated support and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Blocking: Remove the protein solution and wash the support with the coupling buffer. Add the blocking solution and incubate for 1 hour to block any remaining active aldehyde groups.

-

Final Washing: Wash the support extensively with the coupling buffer to remove any non-covalently bound protein.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the crosslinking of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound, based on typical results observed with glutaraldehyde. This data is for illustrative purposes and would need to be experimentally determined.

| Parameter | This compound | Glutaraldehyde (for comparison) |

| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 |

| Optimal Molar Ratio (Linker:Protein) | 20:1 - 100:1 | 20:1 - 100:1 |

| Reaction Time for >80% Crosslinking | 60 - 120 min | 30 - 90 min |

| Yield of Dimer (at optimal conditions) | 30 - 50% | 40 - 60% |

| Stability of Conjugate (t½ in plasma) | To be determined | Variable, often requires reduction |

Logical Workflow for Bioconjugation with this compound

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Caption: General experimental workflow for bioconjugation using this compound.

Conclusion and Future Directions

While direct experimental evidence for the use of this compound in bioconjugation is limited in the current literature, its chemical structure strongly suggests its potential as a versatile crosslinking agent. The presence of the β-keto group might influence the electronic properties of the aldehyde groups and the conformational flexibility of the linker, which could translate into different reactivity profiles and conjugate stabilities compared to glutaraldehyde.

Future research should focus on experimentally validating the reactivity of this compound with proteins, characterizing the stability of the resulting conjugates, and exploring its efficacy in various bioconjugation applications. Of particular interest would be a direct comparison of its performance against established crosslinkers like glutaraldehyde and succinimidyl esters. Such studies will be crucial to determine if this compound can offer any advantages and to establish its place in the bioconjugation toolbox. Researchers are encouraged to use the provided theoretical framework and protocols as a guide for initiating their own investigations into this promising, yet underexplored, molecule.

Application Notes and Protocols for 3-Oxopentanedial Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction